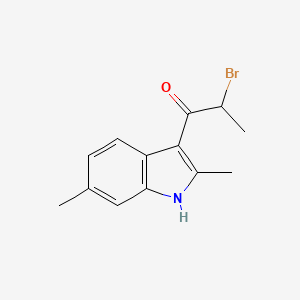

2-bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one

Description

2-Bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one is a brominated indole derivative with a propan-1-one backbone substituted at the indole C3 position. Its molecular formula is C₁₃H₁₄BrNO, and it has a molecular weight of 280.17 g/mol . The compound features a 2,6-dimethyl-substituted indole core, which distinguishes it from simpler indole derivatives.

Properties

IUPAC Name |

2-bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-7-4-5-10-11(6-7)15-9(3)12(10)13(16)8(2)14/h4-6,8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZURJGJLYVEGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

2-Bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

GSK-3β Inhibition

One of the primary applications of 2-bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one is its role as a GSK-3β inhibitor. Glycogen synthase kinase 3 beta (GSK-3β) is implicated in various diseases, including Alzheimer's and cancer. Research has shown that derivatives of this compound exhibit potent inhibitory activity against GSK-3β, with IC₅₀ values in the nanomolar range .

Table 1: GSK-3β Inhibition Potency

| Compound | IC₅₀ (nM) | Metabolic Stability | Cytotoxicity |

|---|---|---|---|

| (R)-28 | 360 | Improved | Low |

| (S)-28 | >500 | Poor | Moderate |

Neuroprotective Effects

Studies have indicated that compounds related to this compound display neuroprotective properties. For instance, the (R)-enantiomer has shown minimal cytotoxic effects on various cancer cell lines while promoting neuronal repair mechanisms . This suggests potential applications in neurodegenerative disease treatments.

Antibacterial Activity

Recent investigations have highlighted the antibacterial properties of this compound. It has demonstrated activity against Staphylococcus aureus, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) values for related compounds have been recorded between 10.1 to 62.4 µM .

Table 2: Antibacterial Activity

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| Compound A | 10.1 | 20.5 |

| Compound B | 25.6 | 52.8 |

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in drug development. Its bromine atom facilitates nucleophilic substitution reactions, allowing for further functionalization that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: GSK-3β Inhibitors

A study focusing on a series of indole-based compounds demonstrated that modifications to the indole scaffold significantly influenced GSK-3β inhibition and metabolic stability. The introduction of the bromine atom at the second position was crucial for maintaining potency while improving the compound's metabolic profile .

Case Study 2: Antibacterial Efficacy

In another research project, derivatives of the compound were synthesized and tested for their antibacterial activity against Staphylococcus aureus. The results indicated that certain modifications to the structure enhanced both potency and selectivity against bacterial strains .

Mechanism of Action

The mechanism of action of 2-bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The bromine atom and the propanone group may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- 2,6-Dimethyl Indole Core : The dimethyl groups in this compound likely reduce metabolic degradation compared to unsubstituted indoles. However, steric hindrance may limit its interaction with biological targets .

- Phenylsulfonyl Derivatives : Compounds like 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one exhibit enhanced stability and crystallinity due to the electron-withdrawing sulfonyl group, facilitating structural validation via X-ray diffraction (SHELX programs ). These derivatives also show broad-spectrum antimicrobial activity .

- Methoxy and Hydroxy Substituents : Methoxy groups (e.g., in 5-methoxy analogs) improve aqueous solubility, making them suitable for in vitro assays . Hydroxy-substituted derivatives (e.g., 3-hydroxy-2,2-dimethyl) may engage in hydrogen bonding, though their pharmacological profiles remain underexplored .

Comparative Pharmacological Potential

- The phenylsulfonyl and bromomethyl derivatives demonstrate the highest reported bioactivity, with antimicrobial and antitumor properties linked to their ability to disrupt microbial cell membranes or inhibit kinase enzymes .

- Non-indole analogs like 2-bromo-1-(3-chlorophenyl)propan-1-one are industrially significant but lack the indole core’s inherent bioactivity, serving primarily as synthetic intermediates .

Research Tools and Validation

Structural characterization of these compounds often relies on SHELX software for crystallographic refinement , while validation protocols ensure data integrity (e.g., CIF checks via PLATON ). For example, the crystal structure of 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one revealed intermolecular C–H···O interactions critical for lattice stability .

Biological Activity

2-Bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: C₁₃H₁₄BrNO

- CAS Number: 843620-91-7

- Molecular Weight: 276.16 g/mol

Research indicates that 2-bromo derivatives often exhibit their biological effects through modulation of various cellular pathways. The compound is primarily studied for its potential as a kinase inhibitor, particularly targeting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous signaling pathways associated with cancer and neurodegenerative diseases .

Antiproliferative Effects

Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study focused on melanoma cells demonstrated that treatment with this compound led to:

- Cell Cycle Arrest: Induction of G2/M phase arrest.

- Apoptosis Induction: Increased expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-xL .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections . The minimum inhibitory concentration (MIC) values for the most active derivatives were reported between 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Study on Melanoma Cells

In a detailed investigation into the effects of the compound on melanoma cells:

- Experimental Design: A2058 and BLM melanoma cell lines were treated with varying concentrations of the compound.

- Findings:

Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of several derivatives including 2-bromo compounds:

- Methodology: The study utilized disk diffusion methods to assess inhibition zones.

- Results: The compound demonstrated notable antibacterial activity, supporting its potential as a lead structure for developing new antimicrobial agents .

Data Summary

Q & A

Q. What are the standard synthetic routes for 2-bromo-1-(2,6-dimethyl-1H-indol-3-yl)propan-1-one?

- Methodological Answer : A common approach involves bromination of the parent ketone using brominating agents. For example, phenyltrimethylammonium tribromide (PTT) in dry tetrahydrofuran (THF) at room temperature achieves high yields (~91%) for analogous compounds . Key steps include:

Dissolve the precursor (e.g., 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one) in THF.

Add PTT stoichiometrically (1.1 eq) and stir for 3 hours.

Quench with ice, filter, and wash with methanol.

Note: Reaction progress should be monitored via TLC.

Q. How is the compound characterized using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement employs SHELXL-97, and structural validation uses programs like PLATON . Example crystal parameters for related compounds:

| Parameter | Value (Monoclinic P21/c) | Source |

|---|---|---|

| a (Å) | 8.7539 (3) | |

| b (Å) | 10.9968 (4) | |

| c (Å) | 17.5801 (7) | |

| β (°) | 99.231 (2) | |

| V (ų) | 1670.43 (11) | |

| Z | 4 |

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation/skin contact; spills should be vacuumed or swept into sealed containers .

- Store in a cool, dry place away from ignition sources .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

Cross-validate NMR/IR data with crystallographic bond lengths/angles. For example, compare experimental C-Br distances (typically ~1.9–2.0 Å) with X-ray results .

Use structure-validation tools (e.g., checkCIF in PLATON) to identify outliers in torsion angles or hydrogen bonding .

Re-examine sample purity if inconsistencies persist, as impurities may skew spectroscopic results.

Q. What strategies improve bromination reaction yields for this compound?

- Methodological Answer :

- Solvent Optimization : Replace THF with dichloromethane (DCM) for better solubility of brominating agents.

- Catalysis : Explore Lewis acids (e.g., FeBr₃) to accelerate electrophilic substitution .

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions like over-bromination.

- Stoichiometry : Adjust PTT to 1.2 eq for complete conversion, as seen in analogous indole derivatives .

Q. How to design bioactivity assays for this compound?

Antimicrobial Testing : Use agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements.

Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 1–100 µM.

Mechanistic Studies : Evaluate DNA intercalation via UV-Vis titration or topoisomerase inhibition assays.

Data Contradiction Analysis

Q. How to address conflicting melting points reported in literature?

- Methodological Answer :

Verify purity via HPLC (≥95% by area normalization).

Compare crystallization solvents: Recrystallization from methanol vs. ethanol can alter melting points by 2–5°C .

Use differential scanning calorimetry (DSC) to measure phase transitions accurately.

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.